Product packaging for Goralatide (TFA)(Cat. No.:)

Goralatide (TFA)

Cat. No.: B12411094
M. Wt: 601.5 g/mol
InChI Key: LKOFRAPICMDYPN-WFGXUCIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification and Nomenclature of Goralatide as N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP)

Goralatide is a synthetic tetrapeptide chemically identified as N-acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-proline. nih.gov It is widely known in scientific literature by the abbreviation AcSDKP. nih.govnih.gov The compound is an acetylated form of the amino acid sequence Ser-Asp-Lys-Pro. nih.gov Goralatide is also referred to by the synonym seraspenide. nih.govbiosyn.com The trifluoroacetate (B77799) (TFA) salt form is often used in research settings. The natural form of this tetrapeptide is generated from the N-terminus of thymosin-β4 through enzymatic cleavage. ncats.io

Table 1: Chemical Identification of Goralatide

Identifier Value
Common Name Goralatide
Abbreviation AcSDKP
Systematic Name (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid nih.gov
Synonym Seraspenide nih.govbiosyn.com
Molecular Formula C₂₀H₃₃N₅O₉ nih.govcaymanchem.com

| Molecular Weight | 487.5 g/mol nih.govcaymanchem.com |

Historical Context of Goralatide Discovery in Hematopoiesis Regulation

The understanding of hematopoiesis, the process of blood cell formation, began its formal scientific description in the late 1860s. peerj.com A pivotal moment in hematopoietic stem cell (HSC) research occurred in the 1940s with experiments showing that bone marrow injections could restore blood production in irradiated mice. peerj.com The modern concept of HSCs was firmly established in the 1960s through work demonstrating that single bone marrow cells could regenerate the entire blood system. peerj.com

Within this broader context, Goralatide (AcSDKP) was identified as a natural, physiological inhibitor of hematopoietic stem cell proliferation. Research published in the early 1990s began to elucidate its specific mechanism of action, investigating its effects on high proliferative potential colony-forming cells (HPP-CFC), which are representative of the hematopoietic stem cell population. nih.gov These early studies established that AcSDKP was not directly cytotoxic but rather acted as a negative regulator, preventing quiescent stem cells from entering the cell division cycle. biosyn.comnih.gov This discovery positioned Goralatide as a key molecule in the intricate network of factors that maintain hematopoietic homeostasis.

Overview of Goralatide's Role as a Physiological Regulator of Hematopoiesis

Goralatide is a physiological regulator that plays a crucial inhibitory role in hematopoiesis. nih.gov Its primary function is to act as a negative growth regulator, specifically targeting primitive hematopoietic cells. biosyn.comnih.gov The peptide reversibly inhibits the entry of these stem cells into the S-phase of the cell cycle, effectively keeping them in a quiescent state. nih.govrug.nlnih.gov This mechanism is highly selective for primitive hematopoietic cells. nih.gov

By preventing stem cells from actively proliferating, Goralatide protects the stem cell pool from damage induced by cytotoxic agents, such as chemotherapy drugs, which target rapidly dividing cells. nih.govnih.gov Studies have demonstrated that Goralatide can reduce the hematopoietic damage caused by agents like doxorubicin (B1662922), 5-fluorouracil (B62378), and cytarabine (B982). nih.govcaymanchem.comnih.gov It has been shown to protect various hematopoietic progenitor populations, including:

High Proliferative Potential Colony-Forming Cells (HPP-CFCs) caymanchem.com

Burst-Forming Unit Erythroid (BFU-E) cells caymanchem.com

Colony-Forming Units-Granulocyte-Macrophage (CFU-GM) caymanchem.com

Day-12 Colony-Forming Units-Spleen (CFU-S-12) nih.gov

Research indicates that Goralatide does not act directly on cycling cells but rather blocks the action of stimulatory factors that would otherwise prompt quiescent stem cells to enter the cell cycle. nih.gov This indirect inhibitory mechanism underscores its role as a sophisticated regulator maintaining the integrity of the hematopoietic stem cell compartment. nih.gov

Table 2: Observed Effects of Goralatide in Hematopoietic Models

Model System Agent / Condition Observed Effect of Goralatide Reference
Murine Bone Marrow Regenerating Femoral Marrow Conditioned Medium Decreased the proportion of HPP-CFCs in S phase. caymanchem.com
Mice 5-Fluorouracil (5-FU) Reduced the decrease in HPP-CFCs, BFU-E, and CFU-GMs. caymanchem.com
Mice Doxorubicin Reduced mortality and protected bone marrow stem cells and progenitors. nih.govcaymanchem.com
Mice Cytarabine (Ara-C) Provided a significant protective effect on the stem cell pool during chemotherapy. nih.gov
Murine Bone Marrow Cells Hyperthermia (43°C) Increased survival of CFU-GM cells by decreasing the number of cells in S phase. nih.gov

Fundamental Principles of Cell Cycle Control Pertinent to Goralatide Action

The cell cycle is the series of events that take place in a cell as it grows and divides. It consists of four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). Cells that are not actively dividing are in a quiescent state known as Gap 0 (G0).

G0 Phase: A resting state where the cell has left the cycle and has stopped dividing. Hematopoietic stem cells are typically in the G0 phase.

G1 Phase: The cell grows and synthesizes proteins and mRNA needed for subsequent steps.

S Phase: The crucial phase where DNA replication occurs, resulting in the duplication of the cell's chromosomes.

G2 Phase: The cell continues to grow and produce proteins in preparation for division.

M Phase (Mitosis): The cell divides its duplicated DNA and cytoplasm to form two identical daughter cells.

The action of Goralatide is directly linked to these fundamental principles. Its mechanism involves inhibiting the progression of cells from the G0/G1 phase into the S phase. medchemexpress.com Many chemotherapy agents exert their cytotoxic effects by targeting the DNA replication process in the S phase. By holding hematopoietic stem cells in a non-proliferative G0/G1 state, Goralatide prevents them from entering the vulnerable S phase. nih.govrug.nl This selective inhibition protects the normal stem cells from the damaging effects of chemotherapy, while cancerous cells, which often have defective cell cycle checkpoints and proliferate uncontrollably, remain susceptible. biosyn.comnih.gov Goralatide, therefore, leverages the basic principles of cell cycle regulation to provide a protective effect on the hematopoietic system during myelotoxic treatments. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34F3N5O11 B12411094 Goralatide (TFA)

Properties

Molecular Formula

C22H34F3N5O11

Molecular Weight

601.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1

InChI Key

LKOFRAPICMDYPN-WFGXUCIJSA-N

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Goralatide Tfa

Solid-Phase Peptide Synthesis (SPPS) Approaches for Goralatide

The primary method for synthesizing Goralatide is Solid-Phase Peptide Synthesis (SPPS). evitachem.compowdersystems.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. powdersystems.combachem.com SPPS offers significant advantages, including simplified purification, as excess reagents and byproducts can be removed by washing the resin. bachem.com

The synthesis begins by attaching the C-terminal amino acid, proline in the case of Goralatide, to the resin. powdersystems.com The synthesis then proceeds through cycles of deprotection and coupling. bachem.com In each cycle, the protecting group on the α-amino group of the resin-bound amino acid is removed, followed by the coupling of the next protected amino acid in the sequence. powdersystems.com This cycle is repeated until the full peptide sequence is assembled. beilstein-journals.org Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategies can be employed in SPPS. powdersystems.combeilstein-journals.org

Key Steps in Solid-Phase Peptide Synthesis (SPPS) of Goralatide
StepDescription
Resin AttachmentThe C-terminal amino acid (Proline) is covalently linked to a solid support resin. powdersystems.com
DeprotectionThe Nα-protecting group (e.g., Fmoc or Boc) of the attached amino acid is removed. powdersystems.com
CouplingThe next protected amino acid in the sequence (Lysine) is activated and coupled to the deprotected amino group. powdersystems.com
WashingExcess reagents and byproducts are washed away from the resin. bachem.com
RepeatThe deprotection, coupling, and washing steps are repeated for the subsequent amino acids (Aspartic Acid and Serine).
CleavageThe completed peptide is cleaved from the resin, and side-chain protecting groups are removed. evitachem.com

Role of Trifluoroacetic Acid (TFA) in Peptide Cleavage and Deprotection Strategies

Trifluoroacetic acid (TFA) is a strong acid that plays a critical role in the final stages of SPPS. sigmaaldrich.comscharlab.com It is commonly used in the cleavage step to release the synthesized peptide from the resin support. mdpi.com This process, known as acidolysis, breaks the ester bond linking the peptide to the resin. nih.gov

TFA is also instrumental in removing acid-labile side-chain protecting groups from the amino acid residues. nih.gov These protecting groups are necessary during synthesis to prevent unwanted side reactions. The choice of protecting groups is often dictated by the cleavage strategy, with TFA being a common reagent for the final deprotection of many standard protecting groups used in Boc and Fmoc chemistry.

However, the use of TFA can lead to the formation of trifluoroacetylated byproducts, where the trifluoroacetyl group is unintentionally added to the peptide. nih.gov This can occur through the reaction of trifluoroacetoxymethyl groups, formed on the resin during TFA treatment, with the amino groups of the peptide. nih.gov

Optimization of Goralatide (TFA) Purification Techniques in Research Settings

Following cleavage from the resin, the crude Goralatide product is a mixture containing the desired peptide, truncated sequences, and byproducts from the synthesis and cleavage steps. Therefore, purification is a critical step to obtain a highly pure product. evitachem.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for purifying peptides like Goralatide. mdpi.com This method separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components. TFA is often used as an ion-pairing agent in the mobile phase to improve peak shape and resolution during RP-HPLC. bio-works.com

Other purification techniques that can be employed include ion-exchange chromatography, which separates molecules based on their net charge. mdpi.com

Counterion Exchange Methodologies for Goralatide (TFA) Salts in Biological Assays

Peptides purified by RP-HPLC using TFA are typically obtained as their trifluoroacetate (B77799) (TFA) salts. mdpi.com The TFA counterion is associated with the positively charged groups on the peptide, such as the N-terminus and the side chain of lysine. While generally acceptable, the presence of TFA can sometimes interfere with biological assays or affect the peptide's solubility and stability. mdpi.com In such cases, a counterion exchange is performed to replace the TFA with a more biologically compatible counterion, such as acetate (B1210297) or chloride. bio-works.com

Ion-exchange chromatography is a common method for counterion exchange. bio-works.comsigmaaldrich.com The peptide TFA salt is loaded onto an ion-exchange resin that has been pre-equilibrated with the desired counterion. The TFA ions are displaced from the peptide and bind to the resin, while the peptide elutes with the new counterion. bio-works.com Lyophilization (freeze-drying) is then used to remove the solvent and obtain the final peptide salt.

Common Counterion Exchange Methods for Peptides
MethodPrincipleTypical Procedure
Ion-Exchange ChromatographySeparation based on charge. The peptide is bound to a resin and eluted with a buffer containing the desired counterion. sigmaaldrich.com1. Pack a column with a suitable ion-exchange resin (e.g., cation exchange). bio-works.com 2. Equilibrate the column with a buffer containing the desired counterion (e.g., ammonium (B1175870) acetate). bio-works.com 3. Load the peptide TFA salt onto the column. bio-works.com 4. Wash the column to remove TFA. bio-works.com 5. Elute the peptide with a higher concentration of the new counterion buffer. bio-works.com
Repeated LyophilizationVolatile acid (like HCl) is added to the peptide solution and then removed by lyophilization, leaving the peptide as the corresponding salt.1. Dissolve the peptide TFA salt in water. 2. Add a dilute solution of the desired acid (e.g., acetic acid or hydrochloric acid). 3. Freeze the solution and lyophilize to remove the water and excess acid. 4. Repeat the process several times to ensure complete exchange.

Design and Synthesis of Goralatide Analogs and Derivatives

To improve the stability, bioavailability, and activity of Goralatide, various analogs and derivatives have been synthesized. nih.govresearchgate.net These modifications often involve altering the peptide backbone or side chains.

N-alkylation involves the introduction of an alkyl group, most commonly a methyl group, onto the nitrogen atom of a peptide bond. acs.orggsconlinepress.com This modification can have significant effects on the peptide's conformation and biological activity. acs.org For Goralatide, N-alkylated analogs can be designed to study structure-activity relationships and to potentially enhance properties like resistance to enzymatic degradation. acs.org The synthesis of N-alkylated peptides can be challenging but can be achieved using specific building blocks (N-alkylated amino acids) during SPPS or by post-synthetic modification. nih.govrsc.org

Goralatide is known to be unstable in solution. nih.gov To address this, aminoxy analogs have been synthesized. ebi.ac.uknih.gov In these analogs, an aminoxy moiety is incorporated into the peptide structure. nih.gov The synthesis of an aminoxy analog of Goralatide has been reported, with the expectation that this modification would lead to increased stability and bioavailability. nih.gov The synthesis of aminoxy peptides can be achieved using N-(Pg-α-aminoxyacyl)benzotriazoles as versatile reagents for coupling with amines or amino acids. acs.org

Molecular and Cellular Mechanisms of Goralatide Tfa Action

Regulation of Cell Cycle Progression by Goralatide

Goralatide is recognized as an inhibitor of cell cycle progression. medchemexpress.comglpbio.com It plays a crucial role in managing the proliferation of hematopoietic stem and progenitor cells.

Inhibition of S-Phase Entry in Hematopoietic Stem and Progenitor Cells

Goralatide, also known as AcSDKP, is a physiological regulator of hematopoiesis that inhibits the entry of both murine and human hematopoietic stem cells into the S-phase of the cell cycle. researchgate.netnih.govpeptide.combocsci.comgenepep.com This inhibitory action helps to protect these vital cells from damage induced by various treatments like chemotherapy, ionizing radiation, and hyperthermia. researchgate.netnih.govgenepep.com

Studies have demonstrated that Goralatide can decrease the proportion of mouse high proliferative potential colony-forming cells (HPP-CFCs) in the S phase. bocsci.comcaymanchem.com Specifically, in long-term bone marrow cultures, Goralatide was found to inhibit the entry of nonadherent progenitor cells into the S phase, with peak activity observed at a concentration of 10⁻¹² M. researchgate.net This effect is critical as it can prevent primitive hematopoietic stem cells from entering the cell cycle, suggesting its potential to powerfully inhibit their proliferation in a living organism. researchgate.net

Mechanistic Pathways of Cell Cycle Modulation

The cell cycle in hematopoietic stem cells (HSCs) is a tightly controlled process, balancing quiescence and proliferation to maintain blood homeostasis. nih.gov Goralatide's modulation of the cell cycle is a key aspect of its function. While the precise and complete mechanistic pathways of Goralatide's cell cycle modulation are still under investigation, it is understood to be a negative growth regulator. nih.gov Its ability to inhibit S-phase entry suggests an interaction with the complex network of cell-intrinsic and extrinsic factors that govern the transition from the G0/G1 phase to the S phase. researchgate.netnih.gov

Specific Biological Targets and Receptor Interactions of Goralatide

Goralatide, with the sequence Ac-Ser-Asp-Lys-Pro, is derived from the N-terminus of Thymosin beta4. peptide.comgenepep.com A primary biological target and regulator of Goralatide's activity is the Angiotensin-I converting enzyme (ACE), which physiologically degrades it. genepep.comuniprot.org

While the full spectrum of its receptor interactions is an area of ongoing research, it is proposed that Goralatide's diverse activities may involve interactions with receptors distinct from actin. evitachem.comwikipedia.org One potential candidate for an extracellular receptor is the beta subunit of cell surface-located ATP synthase, which could enable extracellular Goralatide to signal through a purinergic receptor. wikipedia.org The interaction of Goralatide with its specific cellular receptors and other proteins is fundamental to its mechanism of action. evitachem.com

Intracellular Signaling Pathways Modulated by Goralatide

Goralatide has been shown to modulate several intracellular signaling pathways. In certain cellular contexts, the addition of exogenous Goralatide has been associated with the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt pathway. ncats.io However, in the same study, extracellular-regulated protein kinase (ERK) activation was not affected. ncats.io

Further research has indicated that Goralatide's effects can be linked to other signaling pathways. It has been shown to inhibit TGF-beta-mediated plasminogen activator inhibitor-1 expression through the inhibition of the Smad pathway in human mesangial cells. ncats.io Additionally, studies have demonstrated that the anti-endothelial mesenchymal transition (EndMT) effect of Goralatide is critically dependent on Fibroblast Growth Factor Receptor 1 (FGFR1) and the subsequent induction of the MAP4K4 pathway. nih.gov The interaction between Goralatide and FGFR1 is essential for suppressing the TGFβ/smad signaling pathway. nih.gov Other research points to Goralatide's potential to attenuate the activation of lung macrophages and bone osteoclasts by inhibiting the TLR4 and RANKL signaling pathways. ebi.ac.ukebi.ac.uk

Role of Goralatide in Enhancing Selectivity of Hyperthermic Purging in Human Progenitor Cells

Hyperthermic purging is a technique used to eliminate cancerous cells from bone marrow grafts. The effectiveness of this method can be limited by the heat sensitivity of normal hematopoietic progenitor and stem cells. researchgate.net Goralatide has been shown to enhance the selectivity of this process. medchemexpress.comglpbio.comparentsguidecordblood.org

By inhibiting the proliferative activity of normal hematopoietic progenitors and stem cells, Goralatide reduces their sensitivity to heat. researchgate.net This is because actively proliferating cells are more susceptible to hyperthermic damage. researchgate.net In contrast, Goralatide does not affect the growth kinetics, cell cycle distribution, or hyperthermic sensitivity of leukemia cells, such as L1210 cells. researchgate.net This differential effect increases the therapeutic window for hyperthermic purging, allowing for more effective elimination of leukemic cells while preserving the viability of healthy progenitor cells. researchgate.netmedchemexpress.com

Table 1: Effects of Goralatide on Hematopoietic Cells

Cell Type Effect of Goralatide Concentration Research Finding Citation
Murine and Human Hematopoietic Stem Cells Inhibition of S-phase entry Not specified Protects cells from damage by chemotherapy, radiation, and hyperthermia. researchgate.netnih.gov
Mouse High Proliferative Potential Colony Forming Cells (HPP-CFCs) Decreased proportion in S phase 1 ng/ml Inhibits proliferation. bocsci.comcaymanchem.com
Human Nonadherent Progenitor Cells (in LTBM culture) Inhibition of S-phase entry 10⁻¹² M (peak activity) Decreased number of nonadherent progenitor cells. researchgate.net
L1210 Leukemia Cells No effect on growth kinetics or hyperthermic sensitivity 10⁻⁸, 10⁻⁹, 10⁻¹⁰ M Increases therapeutic window for hyperthermic purging. researchgate.net
Murine Hematopoietic Progenitors and Stem Cells Decreased hyperthermic sensitivity 10⁻⁹ M Protects against hyperthermic damage. researchgate.net

Table 2: Compounds Mentioned | Compound Name | | | :--- | | Goralatide (TFA) | | AcSDKP | | Thymosin beta4 | | Angiotensin I | | Doxorubicin (B1662922) | | 5-fluorouracil (B62378) (5-FU) |

Preclinical Biological Investigations of Goralatide Tfa Activity

In Vitro Studies on Hematopoietic Stem and Progenitor Cell (HSPC) Proliferation

Goralatide, a tetrapeptide also known as AcSDKP, has been identified as a key inhibitor of hematopoiesis, specifically by preventing the entry of hematopoietic stem and progenitor cells (HSPCs) into the S-phase of the cell cycle. nih.gov This mechanism has been the subject of various preclinical in vitro studies to understand its precise effects on different hematopoietic lineages.

Effects on Murine HSPC Proliferation

In vitro studies using bone marrow cells from mice have demonstrated Goralatide's inhibitory effect on the proliferation of murine HSPCs. rug.nlnih.gov It is recognized as a negative growth regulator that protects the stem cell compartment. nih.gov One key study investigated its effect on bone marrow cells from CBA/H mice, showing that Goralatide selectively inhibits the proliferative activity of normal hematopoietic progenitors and stem cells. rug.nlnih.gov To examine the compound's effect on more primitive and typically quiescent stem cells, bone marrow from mice pre-treated with 5-fluorouracil (B62378) (5-FU) was used to induce cell proliferation. rug.nlnih.gov In these models, Goralatide was able to abolish the induced proliferative activity of primitive hematopoietic subsets, including the day-12 colony-forming units-spleen (CFU-S-12) and stem cells with marrow repopulating ability. rug.nlnih.gov This effect is linked to a reduction in their sensitivity to damage from external agents like hyperthermia or chemotherapy. nih.govrug.nlnih.gov

Effects on Human HSPC Proliferation

The activity of Goralatide extends to human cells. Research has established that the tetrapeptide acts as a physiological regulator that inhibits the entry of human hematopoietic stem cells into the S-phase, mirroring its effect in murine models. nih.gov This inhibitory action on proliferation underscores its potential role in modulating human hematopoiesis.

Modulation of High Proliferative Potential Colony-Forming Cells (HPP-CFCs)

High Proliferative Potential Colony-Forming Cells (HPP-CFCs) are recognized as a primitive subset of hematopoietic progenitor cells present in both murine and human bone marrow. nih.gov These cells are characterized by their ability to form very large colonies in vitro. nih.gov Studies have shown that Goralatide can protect HPP-CFCs from toxicity induced by chemotherapeutic agents like doxorubicin (B1662922) in murine models. nih.gov This protective effect is consistent with Goralatide's mechanism of inhibiting cell cycle progression, thereby shielding these proliferative cells from cycle-dependent damage.

Impact on Burst-Forming Unit Erythroid (BFU-E) Colonies

Burst-Forming Unit Erythroid (BFU-E) are early, committed erythroid progenitors responsible for the production of red blood cells. nih.govnih.gov These progenitors are characterized by forming large, multi-clustered "burst" colonies in semi-solid culture media. nih.govresearchgate.net While Goralatide's impact has been documented across a range of HSPCs, specific in vitro research detailing its direct modulatory effect on the proliferation and colony formation of BFU-E is not extensively covered in the reviewed literature.

Influence on Colony-Forming Unit Granulocyte-Macrophage (CFU-GM) Populations

The influence of Goralatide on Colony-Forming Unit Granulocyte-Macrophage (CFU-GM) populations has been a significant focus of in vitro investigation. CFU-GM are progenitor cells that give rise to both granulocytes and macrophages. dls.com In a key experiment using murine bone marrow cells, an 8-hour exposure to Goralatide resulted in a substantial decrease in the number of CFU-GM cells actively synthesizing DNA. rug.nlnih.gov Furthermore, Goralatide has been shown to protect the CFU-GM population from chemotherapy-induced toxicity. nih.gov

Table 1: Effect of Goralatide on Murine CFU-GM Cell Cycle Status

This table summarizes the findings from an in vitro study on the effect of Goralatide on the S-phase (synthesis phase) proliferation of murine CFU-GM cells.

Treatment GroupDuration of ExposureGoralatide ConcentrationPercentage of CFU-GM in S-Phase
Control8 hours0 M30%
Goralatide8 hours10⁻⁹ M10%
Data sourced from studies on bone marrow cells from CBA/H mice. rug.nlnih.gov

Studies on Long-Term Reconstituting Cells (LTRCs)

Long-Term Reconstituting Cells (LTRCs) represent a highly primitive subset of hematopoietic stem cells with the ability to self-renew and replenish the entire hematopoietic system over the long term. nih.gov Preclinical research has demonstrated that Goralatide provides a protective effect for these critical cells. nih.gov Specifically, in murine models, Goralatide was shown to protect LTRCs from the toxic effects of the anticancer drug doxorubicin. nih.gov This protection is attributed to Goralatide's ability to inhibit the entry of these primitive cells into the cell cycle, thereby reducing their vulnerability to cycle-specific cytotoxic agents. nih.govrug.nlnih.gov

In Vivo Animal Model Studies of Goralatide

Goralatide, a physiological regulator of hematopoiesis, has been the subject of numerous preclinical investigations to characterize its biological activity in living animal models. nih.gov These studies have been crucial in elucidating its role in protecting hematopoietic stem and progenitor cells, particularly in the context of chemotherapy-induced damage.

Modulation of Hematopoiesis in Murine Models

In murine models, Goralatide is recognized as a potent endogenous inhibitor of hematopoietic stem cell proliferation. nih.gov Its primary mechanism involves modulating the cell cycle of primitive hematopoietic cells. nih.gov Research demonstrates that Goralatide inhibits the entry of these stem cells into the S-phase of the cell cycle. nih.govnih.gov This action effectively maintains the cells in a quiescent state, which is believed to be fundamental to its protective effects against agents that target rapidly dividing cells. nih.gov

Studies in both short-term and long-term murine bone marrow cultures have systematically examined this activity. The inhibitory effect on the S-phase entry of progenitor cells, such as Granulocyte-Macrophage Colony-Forming Cells (CFU-GM) and High Proliferative Potential Colony-Forming Cells (HPP-CFC), has been consistently observed. nih.gov By keeping these vital progenitor cells out of the active proliferation phase, Goralatide helps preserve the hematopoietic stem cell pool. nih.gov

Protective Effects in Chemotherapy-Induced Myelosuppression Models (e.g., Doxorubicin, 5-Fluorouracil)

A significant focus of in vivo research has been Goralatide's ability to mitigate the myelosuppressive effects of cytotoxic chemotherapeutic agents. nih.gov Myelosuppression, a common and dose-limiting toxicity of cancer treatment, involves the destruction of bone marrow cells, leading to deficiencies in blood cells. researchgate.net

In murine models of doxorubicin-induced toxicity, Goralatide demonstrated a significant protective effect on the bone marrow. nih.gov It was shown to shield a variety of hematopoietic stem and progenitor cells, including long-term reconstituting cells (LTRCs), colony-forming units-spleen (CFU-S), HPP-CFC, and CFU-GM from doxorubicin's damaging effects. nih.gov

Similarly, in models using 5-Fluorouracil (5-FU), Goralatide administration was found to spare primitive bone marrow hematopoietic progenitors (HPP-CFCs). researchgate.net The myeloprotective effects of Goralatide have also been observed in preclinical studies involving other cytotoxic drugs, such as cytarabine (B982) (Ara-C). nih.gov By protecting the stem cell compartment during these treatments, Goralatide helps to reduce the severity of hematopoietic damage. nih.gov

Table 1: Protective Effects of Goralatide on Hematopoietic Progenitors in Chemotherapy Models
Chemotherapeutic AgentAnimal ModelProtected Hematopoietic CellsReference
DoxorubicinMouseLTRC, CFU-S, HPP-CFC, CFU-GM nih.gov
5-FluorouracilMouseHPP-CFC researchgate.net
Cytarabine (Ara-C)MouseStem Cell Pool nih.gov

Facilitation of Hematopoietic Recovery in Animal Models

Beyond its protective role, Goralatide has been shown to facilitate a more robust and rapid recovery of the hematopoietic system following chemotherapy. nih.govnih.gov While Goralatide itself is an inhibitor of proliferation, its protective action on the stem cell pool creates a healthier reserve of progenitor cells that can be mobilized for recovery. nih.gov

Studies in animal models have revealed that the sequential administration of Goralatide during chemotherapy, followed by treatment with hematopoietic growth factors like Granulocyte Colony-Stimulating Factor (G-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), optimizes and accelerates hematopoietic recovery. nih.govnih.gov In mice treated with cytarabine and Goralatide, subsequent administration of GM-CSF led to an accelerated recovery from leukopenic nadirs, with white blood cell and granulocyte levels markedly increased compared to controls. nih.gov A significant increase in platelet count was also noted in these models. nih.gov Similarly, in doxorubicin-treated mice, the recovery of the CFU-GM population was enhanced by the subsequent administration of G-CSF. nih.gov This suggests that by preserving the integrity of the stem cell compartment, Goralatide allows for a more effective response to post-chemotherapy growth factor stimulation. nih.gov

Table 2: Goralatide's Role in Post-Chemotherapy Hematopoietic Recovery
Chemotherapy ModelGrowth FactorObserved Recovery EnhancementReference
DoxorubicinG-CSFOptimized recovery of the CFU-GM population nih.gov
Cytarabine (Ara-C)GM-CSFAccelerated recovery from leukopenia; increased WBC, granulocyte, and platelet counts nih.gov

Broader Physiological Responses to Goralatide in Preclinical Species

Furthermore, a growing body of evidence from animal models points to Goralatide's potent anti-fibrotic and anti-inflammatory activities in various organs. scienceopen.comnih.gov In experimental models of kidney, heart, and lung fibrosis, Goralatide has been shown to reduce collagen deposition and preserve organ function. nih.gov The mechanisms underlying these organ-protective effects are linked to the inhibition of key fibrotic signaling pathways, such as the transforming growth factor-β (TGF-β)/Smad pathway. nih.gov Additionally, Goralatide has been observed to attenuate inflammation by reducing the infiltration of macrophages into damaged tissues. scienceopen.comnih.gov These findings suggest that Goralatide's biological activities extend to tissue repair and protection against fibroproliferative diseases. researchgate.netscienceopen.com

Advanced Research Avenues and Future Directions for Goralatide Tfa

Conformational Analysis and Structural Characterization of Goralatide

The foundational step in understanding the biological activity of a peptide like Goralatide is the detailed characterization of its three-dimensional structure and conformational dynamics. Goralatide is a synthetic tetrapeptide with the chemical structure 1-(N2-(N-(N-acetyl-L-seryl)-L-alpha-aspartyl)-L-lysyl)-L-proline. Its molecular formula is C20H33N5O9, and it has a molecular weight of 487.50412 daltons biosyn.com.

While the primary amino acid sequence (Ac-Ser-Asp-Lys-Pro) is well-established, comprehensive public-domain data on its three-dimensional solid-state or solution structures remain limited. The elucidation of such structures would typically involve advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of peptides. By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can define the spatial proximity of atoms and deduce the peptide's preferred folding and flexibility in a physiological-like environment nih.govresearchgate.net. For a small and flexible peptide like Goralatide, NMR can provide an ensemble of structures, reflecting its dynamic nature in solution nih.gov.

X-ray Crystallography: This technique provides high-resolution information on the static, solid-state structure of a molecule. While challenging for small, flexible peptides that may resist crystallization, a successful crystal structure would offer precise bond angles and atomic coordinates, serving as a definitive reference for computational models.

Molecular Dynamics (MD) Simulations: Integrated with experimental data from NMR, MD simulations can explore the conformational space available to Goralatide. These simulations model the physical movements of atoms and molecules over time, providing insights into the peptide's dynamic behavior, stability, and interactions with solvent molecules nih.govmdpi.com.

A thorough conformational analysis would be critical for understanding how Goralatide interacts with its biological targets, thereby providing a rational basis for the design of more potent and specific analogs.

Structure-Activity Relationship (SAR) Studies of Goralatide and Its Peptidomimetics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity mdpi.com. For Goralatide, the goal of SAR studies would be to identify the key amino acid residues and functional groups responsible for its inhibitory effect on hematopoietic stem cells.

A systematic SAR study on Goralatide would involve the synthesis and evaluation of a series of analogs. Key investigative approaches would include:

Alanine Scanning: This technique involves systematically replacing each amino acid residue in the Goralatide sequence with alanine and measuring the resulting change in activity. This helps identify which side chains are critical for biological function mdpi.com. For instance, replacing the aspartic acid or lysine residues could reveal the importance of charge and polarity in receptor binding.

Truncation and Extension: Analogs with deleted or added residues at the N- or C-terminus would help define the minimal sequence required for activity.

Side Chain Modification: Modifying the functional groups on the side chains (e.g., the hydroxyl group of serine, the carboxyl group of aspartic acid, or the amino group of lysine) would provide insights into the specific interactions, such as hydrogen bonding or electrostatic interactions, that govern its function.

Backbone Modification: Altering the peptide backbone can improve stability against enzymatic degradation while maintaining or enhancing activity.

Peptidomimetics are compounds designed to mimic the essential features of a peptide but with a modified chemical structure to improve properties like oral bioavailability and metabolic stability. The roadmap to designing Goralatide peptidomimetics would leverage the information from SAR studies to create non-peptide scaffolds that correctly position the key pharmacophoric elements in three-dimensional space, enabling them to replicate the interaction of the native peptide with its biological target mdpi.com. Despite the clear rationale for such investigations, detailed SAR and peptidomimetic studies specific to Goralatide are not extensively reported in publicly available literature.

Development of Goralatide as a Research Tool for Hematopoietic Stem Cell Biology

Goralatide has been effectively established as a valuable research tool for studying the biology of hematopoietic stem and progenitor cells (HSPCs). Its primary mechanism of action is the inhibition of the entry of these cells into the S-phase of the cell cycle, a state where they are particularly vulnerable to cytotoxic agents nih.govnih.gov. This function allows researchers to manipulate and study the hematopoietic system in various contexts.

Key Research Applications:

Myeloprotection: Goralatide is used in preclinical models to protect HSPCs from the damaging effects of chemotherapy agents like doxorubicin (B1662922) and cytarabine (B982) biosyn.comnih.gov. By keeping the stem cells in a quiescent state, Goralatide reduces their susceptibility to cell-cycle-specific drugs, thereby preserving the stem cell pool for subsequent hematopoietic recovery nih.gov.

Protection from Physical Damage: Research has shown that Goralatide can selectively protect murine hematopoietic progenitors and stem cells from hyperthermic damage. An eight-hour exposure to 10⁻⁹ M Goralatide reduced the number of CFU-GM (Colony-Forming Unit–Granulocyte, Macrophage) cells in the S phase from 30% to 10%, leading to a nearly tenfold increase in their survival after heat treatment nih.gov.

Studying Hematopoietic Recovery: Goralatide can be used in combination with hematopoietic growth factors like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Granulocyte Colony-Stimulating Factor (G-CSF). Studies have demonstrated that following chemotherapy, the recovery from leukopenia is accelerated and white blood cell and granulocyte levels are markedly increased when Goralatide treatment is followed by GM-CSF administration nih.gov. This synergistic effect suggests Goralatide protects the stem cell pool, making it more responsive to subsequent stimulation by growth factors nih.gov.

The table below summarizes key findings from studies utilizing Goralatide as a research tool.

Research Area Model System Key Finding Reference
Protection from Hyperthermia Murine Bone Marrow CellsGoralatide (10⁻⁹ M) reduced the percentage of CFU-GM cells in S-phase from 30% to 10%, increasing survival after hyperthermia by nearly 10-fold. nih.gov
Chemo-protection (Doxorubicin) Murine ModelGoralatide administration reduced doxorubicin-induced mortality and protected long-term reconstituting stem cells. nih.gov
Chemo-protection (Cytarabine) Murine ModelGoralatide protected the stem cell compartment during cytarabine treatment, leading to an enhanced myelopoietic response to subsequent GM-CSF. nih.gov

These applications underscore Goralatide's utility in fundamental research to unravel the mechanisms of hematopoietic regulation, damage, and repair.

Integration of Goralatide Research with Systems Biology and Multi-Omics Approaches

Modern biological research is increasingly reliant on systems biology and multi-omics approaches to gain a holistic understanding of complex processes nih.govresearchgate.net. These strategies involve the large-scale measurement of various molecular components—such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—and their integration to model entire biological systems griffith.edu.aumdpi.com.

While specific multi-omics studies focused on the direct effects of Goralatide are not yet widely published, this represents a major future research avenue. Such an approach could elucidate Goralatide's mechanism of action with unprecedented detail:

Transcriptomics (RNA-Seq): Analyzing the gene expression profiles of hematopoietic stem cells treated with Goralatide could identify the signaling pathways and downstream genes that are modulated to induce cell cycle arrest.

Proteomics: Mass spectrometry-based proteomics could reveal changes in the protein landscape of stem cells following Goralatide exposure, identifying the specific cyclins, cyclin-dependent kinases (CDKs), or other regulatory proteins whose levels or activity are altered. A relevant related study performed a proteomic analysis of human macrophages overexpressing Angiotensin-Converting Enzyme (ACE), the enzyme that degrades Goralatide, highlighting how proteomics can unravel changes in immune pathways mdpi.com.

Metabolomics: This would involve studying how Goralatide affects the metabolic state of hematopoietic cells, as cell cycle progression is tightly linked to cellular metabolism.

Integrating these different "omics" layers would allow researchers to construct comprehensive network models of Goralatide's action, moving beyond a linear pathway to a systems-level understanding of its role in hematopoietic regulation.

Computational Modeling and Simulation of Goralatide-Biological System Interactions

Computational modeling and simulation are indispensable tools in modern drug discovery and molecular biology, allowing for the prediction and analysis of molecular interactions at an atomic level researchgate.netmdpi.com. For Goralatide, these approaches can bridge the gap between its known structure and its biological function.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a receptor for Goralatide is identified, molecular docking could be used to predict how the peptide fits into the receptor's binding site. This would provide hypotheses about the key interactions driving its activity, which could then be tested experimentally nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the Goralatide-receptor complex over time. This can reveal the stability of the binding interactions and allosteric effects—where binding at one site affects the function at another site on the protein mdpi.com. Such simulations are also crucial for refining the understanding of the conformational ensemble of Goralatide in its free state mdpi.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to correlate the chemical structure of compounds with their biological activity using statistical methods. Once sufficient data from SAR studies are available, QSAR models for Goralatide analogs could be developed to predict the activity of novel, untested compounds, thereby accelerating the design of more potent peptidomimetics mdpi.com.

These computational approaches would be instrumental in identifying potential Goralatide binding partners and in the rational design of second-generation molecules with improved therapeutic properties.

Comparative Studies of Goralatide with Other Hematopoietic Regulators

To fully understand the biological role and therapeutic potential of Goralatide, it is essential to compare its activity with other known regulators of hematopoiesis. Such studies place its mechanism of action in the broader context of the complex network of signals that govern blood cell production.

Comparison with Stimulatory Factors (CSFs): Goralatide is a negative regulator (inhibitor) of proliferation, whereas factors like G-CSF and GM-CSF are positive regulators (stimulators). Studies have shown that Goralatide does not act antagonistically to these factors but rather synergistically in a therapeutic context. Administering Goralatide during chemotherapy protects the stem cell pool, which then allows for a more robust response to post-chemotherapy treatment with G-CSF or GM-CSF, leading to faster hematopoietic recovery nih.govnih.gov.

Comparison with Other Inhibitory Factors: The hematopoietic system is controlled by several inhibitory molecules. Other known suppressors of hematopoietic stem cell proliferation include transforming growth factor-β (TGF-β), macrophage inflammatory protein-1α (MIP-1α), and the pentapeptide pEEDCK researchgate.net. Comparative studies could delineate whether Goralatide acts through the same or distinct signaling pathways as these other inhibitors. This would be crucial for understanding potential redundancies or unique roles within the hematopoietic regulatory network.

Interaction with the Renin-Angiotensin System (RAS): Goralatide is endogenously produced from thymosin beta-4 and is degraded by the Angiotensin-Converting Enzyme (ACE) nih.gov. This links its activity directly to the RAS. Comparative studies using different ACE inhibitors have shown that the efficacy of Goralatide can be modulated. For example, the ACE inhibitor captopril was found to be more effective than lisinopril at preventing Goralatide breakdown in vitro, leading to a significant inhibitory effect on stem cell cycling only when Goralatide was combined with captopril st-andrews.ac.uk. This highlights that its physiological effect is intertwined with that of other RAS components.

These comparative analyses are vital for defining Goralatide's unique position among hematopoietic regulators and for designing optimal combination therapies for clinical applications.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing and characterizing Goralatide (TFA) in preclinical studies?

  • Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) with trifluoroacetic acid (TFA) cleavage, followed by purification via reverse-phase HPLC. Characterization includes mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Experimental details must specify reaction conditions (e.g., temperature, solvent ratios) and purity thresholds (>95% by HPLC) to ensure reproducibility .

Q. How should researchers design dose-response experiments to evaluate Goralatide (TFA)’s efficacy in cellular models?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 1 nM–10 µM) across triplicate wells, with controls for baseline and maximum response. Include time-course analyses to assess acute vs. chronic effects. Data should be normalized to vehicle-treated controls and analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Report statistical power calculations to justify sample sizes .

Q. What are the best practices for validating Goralatide (TFA)’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 4°C, -20°C, and room temperature, with aliquots analyzed monthly via HPLC for degradation products. Use lyophilized formulations to minimize hydrolysis. Document buffer composition (e.g., pH, excipients) and validate stability thresholds (e.g., <10% degradation over 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for Goralatide (TFA) across species?

  • Methodological Answer : Perform meta-analysis of existing PK studies to identify variables such as administration routes (IV vs. subcutaneous), sampling intervals, or analytical techniques (LC-MS vs. ELISA). Validate discrepancies using cross-species PK modeling (e.g., NONMEM) and in vitro metabolic assays (e.g., liver microsomes) to isolate species-specific clearance mechanisms .

Q. What strategies optimize Goralatide (TFA)’s bioavailability in in vivo models without altering its therapeutic activity?

  • Methodological Answer : Test formulation additives (e.g., cyclodextrins for solubility, protease inhibitors for peptide stability) and route-specific delivery systems (e.g., nanoparticulate carriers for oral administration). Use pharmacodynamic (PD) markers (e.g., receptor occupancy assays) to confirm bioactivity post-formulation .

Q. How should researchers address conflicting results in Goralatide (TFA)’s mechanism of action across different cell lines?

  • Methodological Answer : Conduct comparative transcriptomic/proteomic profiling (e.g., RNA-seq, SILAC) to identify cell line-specific signaling pathways. Validate hypotheses using CRISPR knockouts or siRNA silencing of candidate targets. Report cell culture conditions (e.g., serum concentration, passage number) to highlight potential confounding variables .

Q. What statistical approaches are recommended for analyzing high-dimensional datasets from Goralatide (TFA) omics studies?

  • Methodological Answer : Apply dimensionality reduction (e.g., PCA, t-SNE) and cluster analysis (e.g., hierarchical clustering) to identify patterns. Use false discovery rate (FDR) correction for multiple comparisons in differential expression analysis. Validate findings with orthogonal methods (e.g., qPCR for RNA-seq hits) .

Q. How can researchers ensure reproducibility when scaling up Goralatide (TFA) synthesis for multi-center trials?

  • Methodological Answer : Standardize protocols using Good Manufacturing Practice (GMP) guidelines, including batch-record documentation and in-process quality controls (e.g., in-line HPLC monitoring). Conduct inter-laboratory validation with blinded samples to assess consistency in purity and bioactivity .

Guidelines for Data Presentation and Publication

  • Tables/Figures : Ensure self-explanatory titles, footnotes for abbreviations, and data accessibility (e.g., deposition in repositories like ChEMBL or PeptideAtlas) .
  • Literature Synthesis : Critically compare findings with prior studies, explicitly addressing gaps or contradictions through systematic reviews .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and detailed protocols in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.